

Spectroscopic data of Phoslactomycin C (NMR, MS)

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An In-depth Technical Guide to the Spectroscopic Data of Phoslactomycin C

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the spectroscopic data for **Phoslactomycin C**, a member of the phoslactomycin family of natural products known for their potent and selective inhibition of protein serine/threonine phosphatase 2A (PP2A). The information presented here is crucial for the identification, characterization, and further development of this promising class of compounds.

Spectroscopic Data

The structural elucidation of **Phoslactomycin C** has been primarily achieved through a combination of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). The following tables summarize the key quantitative data obtained from these analyses.

Nuclear Magnetic Resonance (NMR) Data

The 1 H and 13 C NMR spectra of **Phoslactomycin C** were recorded in CDCl₃. The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS), and coupling constants (J) are in Hertz (Hz).

Table 1: ¹H NMR Data of **Phoslactomycin C** (in CDCl₃)



Position	δ (ppm)	Multiplicity	J (Hz)
2	5.95	d	9.8
3	7.28	dd	9.8, 5.9
4	6.09	d	5.9
5	4.93	m	_
6	4.31	m	
7	2.18	m	
8	1.65	m	
9	5.60	m	
10	5.98	m	
11	5.51	m	
12	2.05	m	
13	1.01	d	6.8
15	2.0-1.2	m	_
16	2.0-1.2	m	
17	2.0-1.2	m	
18	2.0-1.2	m	
19	2.0-1.2	m	_
20	2.0-1.2	m	-
21	2.0-1.2	m	-
OCH ₃	3.75	s	-
ОН	2.9 (br)		

Table 2: ^{13}C NMR Data of **Phoslactomycin C** (in CDCl₃)



Position	δ (ppm)
1	164.5
2	120.9
3	145.9
4	125.1
5	77.9
6	70.8
7	34.1
8	32.7
9	129.2
10	134.4
11	126.9
12	41.5
13	21.6
14	175.2
15	42.8
16	25.1
17	28.9
18	28.9
19	25.1
20	42.8
OCH₃	52.5

Mass Spectrometry (MS) Data



High-resolution mass spectrometry provides crucial information for determining the molecular formula and fragmentation pattern of **Phoslactomycin C**.

Table 3: Mass Spectrometry Data for Phoslactomycin C

Ionization Mode	Mass (m/z)	Formula	lon
HR-FAB-MS (Negative)	513.2205	C25H38O9P	[M-H] ⁻

Experimental Protocols

The following sections detail the methodologies used for the acquisition of the spectroscopic data.

NMR Spectroscopy

- Instrumentation: ¹H and ¹³C NMR spectra were acquired on a Bruker AM-500 spectrometer.
- Sample Preparation: Samples of Phoslactomycin C were dissolved in deuterated chloroform (CDCl₃).
- ¹H NMR Spectroscopy: Spectra were recorded at 500 MHz. Chemical shifts are referenced to the residual solvent peak of CHCl₃ at 7.26 ppm.
- ¹³C NMR Spectroscopy: Spectra were recorded at 125 MHz with complete proton decoupling. Chemical shifts are referenced to the solvent peak of CDCl₃ at 77.0 ppm.

Mass Spectrometry

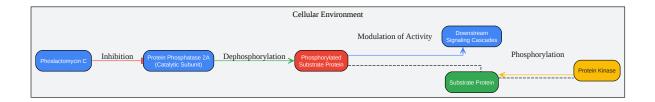
- Instrumentation: High-resolution fast atom bombardment mass spectra (HR-FAB-MS) were obtained using a JEOL JMS-DX303 mass spectrometer.
- Matrix: A glycerol matrix was used for the analysis.
- Ionization Mode: The data was acquired in the negative ion mode.

Signaling Pathway



Phoslactomycins, including **Phoslactomycin C**, are known to be potent and selective inhibitors of the catalytic subunit of protein phosphatase 2A (PP2A). PP2A is a crucial serine/threonine phosphatase involved in a multitude of cellular processes, including cell cycle regulation, signal transduction, and apoptosis. Inhibition of PP2A by **Phoslactomycin C** leads to the hyperphosphorylation of various substrate proteins, thereby modulating their activity and downstream signaling cascades.

The following diagram illustrates the general mechanism of action of **Phoslactomycin C**.



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Caption: Mechanism of action of **Phoslactomycin C**.

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